molecular formula C7H9ClN2O2S B7814045 4-Chloro-2-methylsulfonylphenylhydrazine

4-Chloro-2-methylsulfonylphenylhydrazine

Cat. No.: B7814045
M. Wt: 220.68 g/mol
InChI Key: AGSJIUBYXNSXDC-UHFFFAOYSA-N
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Description

4-Chloro-2-methylsulfonylphenylhydrazine (CAS: 849035-85-4) is a substituted phenylhydrazine derivative characterized by a chloro group at position 4, a methylsulfonyl group at position 2, and a hydrazine moiety attached to the benzene ring. The methylsulfonyl group enhances polarity and hydrogen-bonding capacity, while the chloro group contributes to steric and electronic effects .

Properties

IUPAC Name

(4-chloro-2-methylsulfonylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-13(11,12)7-4-5(8)2-3-6(7)10-9/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSJIUBYXNSXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methylsulfonylphenylhydrazine typically involves the reaction of 4-chloro-2-methylsulfonylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylsulfonylphenylhydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-Chloro-2-methylsulfonylphenylhydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylsulfonylphenylhydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Inducing Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Substituent Variations and Functional Groups

Compound Name Substituents/Functional Groups Molecular Weight Key Features
This compound Cl (position 4), CH₃SO₂ (position 2), -NH-NH₂ (hydrazine) 235.70 g/mol High polarity due to sulfonyl group; potential for sulfonamide drug design
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-{(E)-[4-(methylsulfanyl)phenyl]methylene}acetohydrazide Triazole ring, methylsulfanyl, chlorophenyl, hydrazide 483.03 g/mol Triazole enhances hydrogen bonding; methylsulfanyl increases lipophilicity
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine CF₃CHCl (position 4), SO₂, -NH-NH₂ 272.67 g/mol Trifluoroethyl group increases electron deficiency; agrochemical applications
4-Chloro-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide Imidazole-thione, naphthalene, sulfonamide 528.05 g/mol Sulfonamide and thioether groups enhance biological activity (e.g., enzyme inhibition)
(4-Fluoro-2-methylphenyl)hydrazine hydrochloride F (position 4), CH₃ (position 2), -NH-NH₂·HCl 176.61 g/mol Fluorine improves metabolic stability; hydrochloride salt enhances solubility

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups :

  • The methylsulfonyl group in this compound significantly lowers electron density at the phenyl ring compared to methylsulfanyl or thioether-containing analogs (e.g., compounds in and ). This enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions .
  • Fluorinated derivatives (e.g., 4-fluoro-2-methylphenylhydrazine hydrochloride) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Biological Activity :

  • Triazole- and imidazole-containing analogs () demonstrate enhanced antimicrobial or anticancer activity due to their ability to form hydrogen bonds with biological targets .
  • Sulfonamide derivatives (e.g., ) are widely explored as enzyme inhibitors (e.g., carbonic anhydrase) due to their structural mimicry of natural substrates .

Synthetic Utility :

  • This compound’s sulfonyl group facilitates condensation reactions with aldehydes or ketones to form hydrazones, a key step in synthesizing heterocyclic compounds (e.g., pyrazoles or triazoles) .
  • Compounds with trifluoroethyl or chlorophenyl groups () are often intermediates in agrochemicals, leveraging their stability under harsh conditions .

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